molecular formula C15H14F3NO4 B052771 ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate CAS No. 110548-05-5

ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate

Cat. No.: B052771
CAS No.: 110548-05-5
M. Wt: 329.27 g/mol
InChI Key: KPRHARRBWYSCDE-SSDOTTSWSA-N
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Description

Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and a quinoline core. The presence of fluorine atoms often enhances the biological activity and stability of the compound, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative and fluorinated reagents.

    Fluorination: Introduction of fluorine atoms into the quinoline core is achieved through electrophilic or nucleophilic fluorination reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Hydroxylation: The hydroxyl group is introduced at the appropriate position using selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Procurement: Sourcing high-purity starting materials.

    Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the ester group.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The presence of fluorine atoms enhances its binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-3-23-15(22)9-5-19(7(2)6-20)13-8(14(9)21)4-10(16)11(17)12(13)18/h4-5,7,20H,3,6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRHARRBWYSCDE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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